N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are characterized by the presence of a cinnamoyl group attached to an amide. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with key proteins in pathogenic fungi and bacteria .
Mode of Action
N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide appears to exhibit antimicrobial activity. The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
Given its interaction with ergosterol, it is likely that the compound affects pathways related to cell wall synthesis and maintenance in fungi .
Result of Action
This compound exhibits antimicrobial activity against pathogenic fungi and bacteria . The compound’s interaction with the cell wall and membrane leads to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-(3-cyclopropyl-3-hydroxypropyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the cinnamoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux
Substitution: Various nucleophiles, solvents like acetonitrile or dimethylformamide, elevated temperatures
Major Products Formed
Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)cinnamamide
Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)cinnamyl alcohol
Substitution: Formation of substituted amides depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Comparison with Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide can be compared with other cinnamamides and cinnamates:
Similar Compounds: Cinnamamide, N-(3-hydroxypropyl)cinnamamide, N-(3-cyclopropylpropyl)cinnamamide
Uniqueness: The presence of the cyclopropyl and hydroxypropyl groups in this compound imparts unique steric and electronic properties, which can influence its biological activity and reactivity compared to other cinnamamides.
Properties
IUPAC Name |
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSPSDOYHOADRR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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